Morpholine, 4,4'-(delta,delta'-nitriloditetramethylene)bis(gamma-isopropyl-gamma-(1-naphthyl)-
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Overview
Description
Morpholine, 4,4’-(delta,delta’-nitriloditetramethylene)bis(gamma-isopropyl-gamma-(1-naphthyl)- is a complex organic compound featuring both amine and ether functional groups. This compound is part of the morpholine family, which is known for its diverse applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4,4’-(delta,delta’-nitriloditetramethylene)bis(gamma-isopropyl-gamma-(1-naphthyl)- typically involves the reaction of diethanolamine with concentrated sulfuric acid. This process leads to the dehydration of diethanolamine, forming the morpholine ring structure .
Industrial Production Methods
Industrial production of this compound follows a similar route, with large-scale reactors and controlled conditions to ensure high yield and purity. The reaction is typically carried out at elevated temperatures and pressures to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4,4’-(delta,delta’-nitriloditetramethylene)bis(gamma-isopropyl-gamma-(1-naphthyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield morpholine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Morpholine, 4,4’-(delta,delta’-nitriloditetramethylene)bis(gamma-isopropyl-gamma-(1-naphthyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of Morpholine, 4,4’-(delta,delta’-nitriloditetramethylene)bis(gamma-isopropyl-gamma-(1-naphthyl)- involves its interaction with specific molecular targets and pathways. The compound’s amine and ether functional groups allow it to participate in various chemical reactions and interactions with biological molecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Morpholine, 4,4’-(delta,delta’-nitriloditetramethylene)bis(gamma-isopropyl-gamma-(1-naphthyl)- include:
Diethanolamine: A precursor in the synthesis of morpholine compounds.
Tetrahydro-1,4-oxazine: Another member of the morpholine family with similar structural features.
Diethylene imidoxide: A related compound with similar chemical properties.
Uniqueness
The uniqueness of Morpholine, 4,4’-(delta,delta’-nitriloditetramethylene)bis(gamma-isopropyl-gamma-(1-naphthyl)- lies in its specific structural features and functional groups, which confer distinct chemical and biological properties. These properties make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
33310-66-6 |
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Molecular Formula |
C42H55N3O2 |
Molecular Weight |
633.9 g/mol |
IUPAC Name |
3-methyl-N-[3-methyl-2-(2-morpholin-4-ylethyl)-2-naphthalen-1-ylbutyl]-2-(2-morpholin-4-ylethyl)-2-naphthalen-1-ylbutan-1-imine |
InChI |
InChI=1S/C42H55N3O2/c1-33(2)41(19-21-44-23-27-46-28-24-44,39-17-9-13-35-11-5-7-15-37(35)39)31-43-32-42(34(3)4,20-22-45-25-29-47-30-26-45)40-18-10-14-36-12-6-8-16-38(36)40/h5-18,31,33-34H,19-30,32H2,1-4H3 |
InChI Key |
VRCFTIHIVMKJSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCN1CCOCC1)(CN=CC(CCN2CCOCC2)(C3=CC=CC4=CC=CC=C43)C(C)C)C5=CC=CC6=CC=CC=C65 |
Origin of Product |
United States |
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